[4-(Diethylamino)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanethione
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Overview
Description
[4-(DIETHYLAMINO)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE is a complex organic compound that features both diethylamino and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(DIETHYLAMINO)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)phenyl with 4-(4-methoxyphenyl)piperazine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(DIETHYLAMINO)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated solvents and bases like sodium hydroxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
[4-(DIETHYLAMINO)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which [4-(DIETHYLAMINO)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-(DIMETHYLAMINO)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE
- [4-(DIETHYLAMINO)PHENYL][4-(4-HYDROXYPHENYL)PIPERAZINO]METHANETHIONE
Uniqueness
What sets [4-(DIETHYLAMINO)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE apart is its unique combination of diethylamino and methoxyphenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H29N3OS |
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Molecular Weight |
383.6 g/mol |
IUPAC Name |
[4-(diethylamino)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanethione |
InChI |
InChI=1S/C22H29N3OS/c1-4-23(5-2)19-8-6-18(7-9-19)22(27)25-16-14-24(15-17-25)20-10-12-21(26-3)13-11-20/h6-13H,4-5,14-17H2,1-3H3 |
InChI Key |
UFOPGNDYDWHMGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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